molecular formula C17H13BrN4OS B294729 3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294729
M. Wt: 401.3 g/mol
InChI Key: XSXYXQVSRHLBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained interest in scientific research due to its potential in various fields.

Mechanism of Action

The exact mechanism of action for 3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its low toxicity profile, which makes it a safer option compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

Future research on 3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on its potential as a therapeutic agent for various diseases, including cancer and inflammation. Further studies could also investigate its mechanism of action and explore ways to enhance its solubility in water for easier use in lab experiments. Additionally, research could focus on developing derivatives of the compound to improve its efficacy and reduce any potential limitations.

Synthesis Methods

The synthesis method for 3-(2-Bromophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxybenzaldehyde with 2-aminobenzoic acid in the presence of phosphorous oxychloride. The resulting product is then reacted with 2-bromoaniline and thiourea to obtain the final compound.

Scientific Research Applications

The compound has been studied for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models.

properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c1-2-23-14-10-6-4-8-12(14)16-21-22-15(19-20-17(22)24-16)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3

InChI Key

XSXYXQVSRHLBIH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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